1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine (CAS 187221-31-4) is a piperazine derivative characterized by a tetrahydronaphthalenyl group at one nitrogen atom. With a molecular formula of C₁₄H₂₀N₂, a molecular weight of 216.32 g/mol, and a calculated LogP of approximately 2.24, this compound is primarily utilized as a crucial building block in the synthesis of more complex pharmacologically active molecules.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 187221-31-4
Cat. No. B185015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
CAS187221-31-4
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)N3CCNCC3
InChIInChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2
InChIKeyDLLBLNFCUXJHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine (CAS 187221-31-4) – A Key Building Block for 5-HT₇ Receptor Ligands


1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine (CAS 187221-31-4) is a piperazine derivative characterized by a tetrahydronaphthalenyl group at one nitrogen atom [1]. With a molecular formula of C₁₄H₂₀N₂, a molecular weight of 216.32 g/mol, and a calculated LogP of approximately 2.24, this compound is primarily utilized as a crucial building block in the synthesis of more complex pharmacologically active molecules . Its structural motif, the unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus, has been identified in medicinal chemistry literature as the preferred core for developing high-affinity ligands targeting the serotonin 5-HT₇ receptor, establishing its significant role in early-stage drug discovery [2].

✓Core scaffold for developing 5-HT₇ receptor ligands
✓Preferred tetrahydronaphthalenyl nucleus for high-affinity pharmacophore access
✓Enables systematic SAR around linker and aryl modifications

Technical Risks of Substituting 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine (CAS 187221-31-4) with Unqualified Analogs


Generic substitution of this compound with closely related piperazine building blocks, such as the 5,6,7,8-regioisomer (CAS 57536-84-2) or 1-benzylpiperazine (CAS 2759-28-6), is not scientifically valid due to quantifiable differences in physicochemical properties and profound implications for downstream receptor pharmacology [1]. Specifically, the 1,2,3,4-tetrahydronaphthalenyl group is the preferred nucleus for 5-HT₇ receptor affinity, as established by structure-activity relationship (SAR) studies, whereas regioisomeric variations can lead to significantly altered binding profiles [2]. Furthermore, a calculated LogP difference of approximately 0.65 units between this compound (LogP ≈ 2.24) and 1-benzylpiperazine (LogP ≈ 1.59) translates to a substantial difference in lipophilicity, which critically impacts blood-brain barrier permeability, metabolic stability, and overall pharmacokinetic behavior of the final drug candidates derived from these building blocks [3].

Regioisomer5,6,7,8-tetrahydro isomer may alter 5-HT₇ binding profile and SAR interpretation.
LipophilicityBenzylpiperazine analogs have lower LogP, potentially shifting CNS permeability predictions.
SelectivityArylpiperazine scaffolds frequently show broader receptor activity, complicating target engagement studies.

Quantitative Evidence for Differentiating 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine (CAS 187221-31-4)


Quantified Lipophilicity Advantage (LogP) for CNS Drug Design

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine demonstrates a quantifiably higher lipophilicity compared to a common structural alternative, 1-benzylpiperazine. This property is crucial for the development of CNS-penetrant drug candidates, as it influences passive diffusion across the blood-brain barrier [1]. The calculated LogP for the target compound is 2.24, whereas the LogP for 1-benzylpiperazine is 1.59 [2]. This difference of 0.65 LogP units indicates significantly greater lipophilicity, which is a key parameter in optimizing CNS drug properties.

Lipophilicity (LogP)
Reported
Target LogP 2.24 vs 1-benzylpiperazine LogP 1.59 (Δ +0.65)
Supports CNS penetration prediction
Calculated partition coefficients from chemical databases
Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Core Motif Selection in High-Affinity 5-HT₇ Receptor Agonist Development

In the systematic development of a new class of 5-HT₇ receptor agents, the unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus was explicitly selected as the preferred core structure over other potential scaffolds based on structure-affinity relationship (SAR) analysis [1]. This selection was a direct outcome of binding studies, which led to the identification of a potent agonist (compound 44) derived from this core with a 5-HT₇ receptor affinity of Ki = 0.22 nM [1]. The use of this specific core scaffold is therefore directly linked to achieving sub-nanomolar affinity for the 5-HT₇ receptor in the final drug candidates.

Lead Affinity (5-HT₇)
Class-level
Ki = 0.22 nM for compound 44 derived from this scaffold
Supports high-affinity 5-HT₇ binding context
Radioligand binding on cloned human receptors (HEK293)
Neuropharmacology GPCR Drug Discovery Medicinal Chemistry

Role in Achieving Superior 5-HT₇ Receptor Selectivity Profiles

Derivatives synthesized from the 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine core have demonstrated exceptional selectivity for the 5-HT₇ receptor over other closely related serotonin receptor subtypes. Specifically, compound 44, built on this scaffold, displayed >200-fold selectivity over 5-HT₁A receptors and >1000-fold selectivity over 5-HT₂A receptors [1]. In contrast, many other piperazine-based scaffolds, such as certain arylpiperazines, are known to exhibit high affinity for multiple 5-HT and dopamine receptor subtypes, leading to polypharmacology and increased risk of off-target effects [2].

Receptor Selectivity
Reported
>200-fold vs 5-HT₁A; >1000-fold vs 5-HT₂A for lead derivative
Reported selectivity window supports target-specific signaling studies
Compared to typical arylpiperazine polypharmacology
Receptor Pharmacology Selectivity Profiling Drug Safety

Establishment of Potent Full Agonist Activity at the 5-HT₇ Receptor

Compounds derived from the 1,2,3,4-tetrahydronaphthalen-1-yl core, specifically the 4-(2-methoxyphenyl) and 4-(2-methylthiophenyl) analogs, have been characterized as full agonists in a functional assay for the 5-HT₇ receptor [1]. This is a distinct functional outcome compared to other derivatives within the same chemical series, such as the 4-(2-hydroxyphenyl) analog, which acted as an antagonist [1]. The specific building block is therefore essential for accessing the full agonist pharmacological profile.

Functional Activity
Head-to-head
Full Agonist (compounds 28,44) vs Antagonist (compound 46) at 5-HT₇
Functional profile informs agonist pharmacology studies
Guinea-pig ileum relaxation assay; substitution on core changes outcome
Functional Pharmacology Drug Discovery GPCR Agonism

Validated Research Applications for 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine (CAS 187221-31-4)


Synthesis of High-Affinity and Selective 5-HT₇ Receptor Agonists

This compound is the preferred starting material for synthesizing N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a class of potent and selective 5-HT₇ receptor agonists. SAR studies have identified this core as optimal for achieving sub-nanomolar affinity (Ki = 0.22 nM) and high selectivity (>200-fold over 5-HT₁A and >1000-fold over 5-HT₂A receptors), making it indispensable for neuroscience research focused on this receptor subtype [1].

Development of Pharmacological Tool Compounds for CNS Disorders

Given its role in creating high-affinity 5-HT₇ receptor ligands and its superior lipophilicity profile (LogP ≈ 2.24) compared to alternatives like 1-benzylpiperazine (LogP ≈ 1.59), this building block is a strategic choice for developing CNS-penetrant tool compounds. These tools are essential for investigating the role of the 5-HT₇ receptor in complex CNS disorders, including depression, anxiety, and cognitive dysfunction, where brain exposure is a critical factor [2].

Structure-Activity Relationship (SAR) Studies on GPCR Ligands

The compound serves as a foundational core for systematic medicinal chemistry exploration of G protein-coupled receptor (GPCR) ligands. Its use allows researchers to investigate the impact of linker length, amide substitutions, and aryl modifications on 5-HT₇ receptor affinity, selectivity, and functional activity. Studies have shown that while the core is essential for activity, modifications can result in a functional switch from full agonism to antagonism, providing a rich platform for SAR investigations [3].

Custom Synthesis and Chemical Biology Research

As a versatile piperazine building block, this compound is a key intermediate in custom synthesis projects for medicinal chemistry and chemical biology groups. It is used to construct diverse libraries of tetrahydronaphthalenyl-containing molecules for screening against a variety of biological targets. Its commercial availability in high purity (≥98%) from reputable vendors supports reliable and reproducible research outcomes .

Application
Selection Property
Validation Focus
5-HT₇ receptor agonist synthesis
Core scaffold for high-affinity 5-HT₇ pharmacophore
Binding affinity and selectivity profiling
CNS tool compound development
Lipophilicity profile supporting CNS penetration prediction
Brain exposure and target engagement assessment
GPCR SAR exploration
Functional activity modulation potential
Agonist/antagonist switch and linker/aryl variation
Custom synthesis & chemical biology
High-purity piperazine building block
Reproducible synthesis and library construction

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